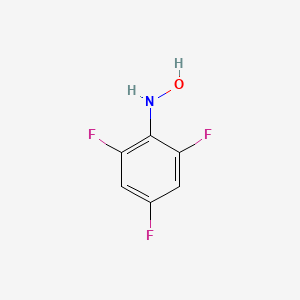![molecular formula C37H41N9O4 B13440221 hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate](/img/structure/B13440221.png)
hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate is a complex organic compound with a unique structure that includes multiple functional groups such as benzimidazole, pyridine, and carbamate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate involves multiple steps. The process typically begins with the preparation of the benzimidazole and pyridine intermediates. These intermediates are then coupled through a series of reactions including amidation and carbamation. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions such as temperature, pressure, and concentration of reagents is crucial for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate undergoes various types of chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.
Wissenschaftliche Forschungsanwendungen
Hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole derivatives: Share the benzimidazole core structure and exhibit similar biological activities.
Pyridine derivatives: Contain the pyridine ring and are used in various chemical and biological applications.
Carbamate compounds: Include the carbamate functional group and are known for their diverse chemical reactivity.
Uniqueness
Hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate is unique due to its complex structure that combines multiple functional groups. This complexity allows for a wide range of chemical reactivity and biological interactions, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C37H41N9O4 |
|---|---|
Molekulargewicht |
675.8 g/mol |
IUPAC-Name |
hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate |
InChI |
InChI=1S/C37H41N9O4/c1-3-4-5-10-23-50-37(49)44-35(38)26-13-16-28(17-14-26)41-25-33-42-29-24-27(15-18-30(29)45(33)2)36(48)46(32-12-7-9-21-40-32)22-19-34(47)43-31-11-6-8-20-39-31/h6-9,11-18,20-21,24,41H,3-5,10,19,22-23,25H2,1-2H3,(H2,38,44,49)(H,39,43,47) |
InChI-Schlüssel |
AKAJFRRJIOTETC-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)NC4=CC=CC=N4)C5=CC=CC=N5)\N |
Kanonische SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)NC4=CC=CC=N4)C5=CC=CC=N5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


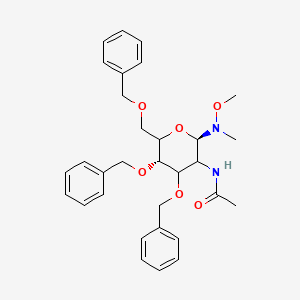

![(3R,4R)-tert-Butyl 4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B13440150.png)
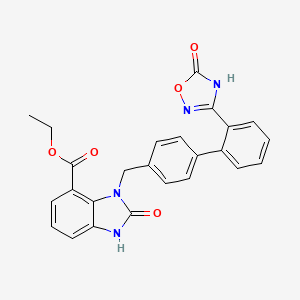
![Methyl 2-Ethoxy-1-((2'-(N-(trityloxy)carbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13440162.png)
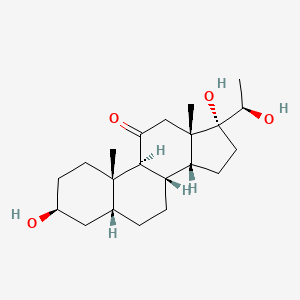

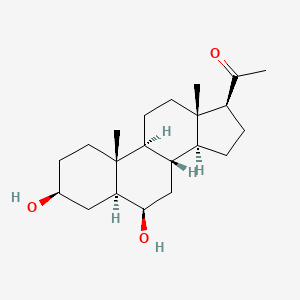
![(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B13440190.png)
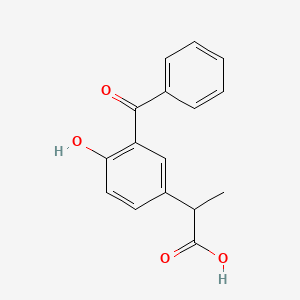
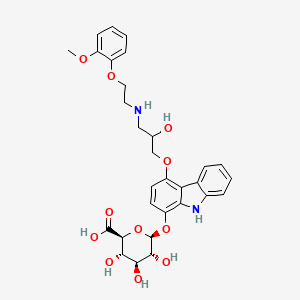

![(2R)-2-[tert-butyl(dimethyl)silyl]oxy-1-(3-chlorophenyl)propan-1-one](/img/structure/B13440237.png)
